molecular formula C25H21N3O6S B3015431 N-(3,4-dimethoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide CAS No. 902938-03-8

N-(3,4-dimethoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide

Cat. No. B3015431
CAS RN: 902938-03-8
M. Wt: 491.52
InChI Key: SOSPHQCQAQWCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C25H21N3O6S and its molecular weight is 491.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

  • The synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, structurally related to the compound , has been reported. These compounds have shown significant anti-inflammatory and analgesic activities, suggesting potential applications in medicinal chemistry (Abu‐Hashem et al., 2020).

Molecular Docking Studies

  • A study involving the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally similar to the target compound, demonstrated broad-spectrum antitumor activity. Molecular docking studies were performed to understand their binding modes, indicating potential applications in drug design and discovery (Al-Suwaidan et al., 2016).

Antimicrobial Activity

  • Novel linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one moieties have been synthesized and evaluated for antimicrobial activity. These compounds exhibited good inhibitory activity against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Reddy et al., 2010).

Inhibitory Activity on Kinases

  • The crystal structure of a compound structurally related to the target compound, designed as an inhibitor of CLK1 and DYRK1A kinases, has been determined. This suggests potential applications in studying kinase-related pathways and diseases (Guillon et al., 2013).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S/c1-31-19-10-9-15(12-20(19)32-2)26-21(29)14-35-25-27-22-17-7-3-4-8-18(17)34-23(22)24(30)28(25)13-16-6-5-11-33-16/h3-12H,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSPHQCQAQWCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide

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